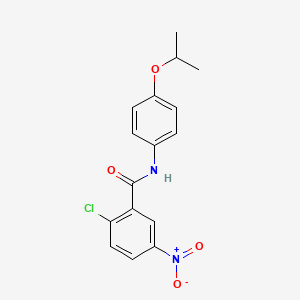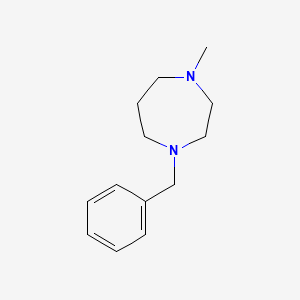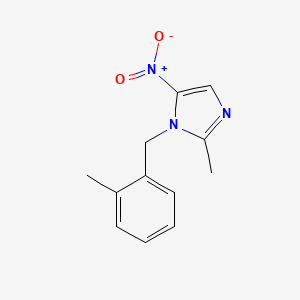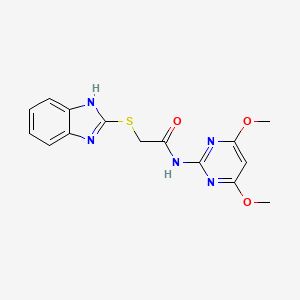
2-chloro-N-(4-isopropoxyphenyl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-chloro-N-(4-isopropoxyphenyl)-5-nitrobenzamide" is a chemical compound with specific characteristics and properties studied in various research contexts.
Synthesis Analysis
- Synthesis Methods : Synthesis of similar nitrobenzamide compounds involves specific chemical reactions, as seen in the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, characterized by spectroscopic methods like H-1 NMR, C-13 NMR, MS, and IR, as well as X-ray diffraction methods (He et al., 2014).
Molecular Structure Analysis
- Crystal Structure : The molecular structure is often determined using X-ray diffraction, providing insights into the compound's crystallographic parameters (Galkina et al., 2014).
- Geometry and Interactions : Detailed structural analyses can reveal specific geometric characteristics and intermolecular interactions (Wardell et al., 2006).
Chemical Reactions and Properties
- Reactivity : The chemical reactivity of nitrobenzamide compounds can be determined through various reactions, as shown in studies on similar compounds (Palmer et al., 1995).
- Chemical Transformations : Research has shown how nitrobenzamides can undergo transformations, leading to the formation of different compounds with distinct properties (Gunn & Stevens, 1973).
Physical Properties Analysis
- Solubility and Stability : Studies of similar compounds provide insights into their solubility, stability, and other physical properties that can be extrapolated to 2-chloro-N-(4-isopropoxyphenyl)-5-nitrobenzamide (Shtamburg et al., 2012).
Chemical Properties Analysis
- Electron Affinity and Redox Behavior : The chemical properties, including electron affinity and redox behavior, can be assessed through studies focusing on the nitro group's reactivity and its impact on the compound's overall properties (Knox et al., 1993).
properties
IUPAC Name |
2-chloro-5-nitro-N-(4-propan-2-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10(2)23-13-6-3-11(4-7-13)18-16(20)14-9-12(19(21)22)5-8-15(14)17/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLLFTULHBMPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-(4-propan-2-yloxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B5649406.png)
![N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[(3-phenylisoxazol-5-yl)methyl]acetamide](/img/structure/B5649411.png)
![1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5649416.png)

![1-[2-(diethylamino)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5649429.png)
![3-{1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5649433.png)
![2-{4-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]piperazin-1-yl}-N-isopropylacetamide](/img/structure/B5649444.png)

![1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5649453.png)
![N-[(3R*,4S*)-1-(cyclobutylcarbonyl)-4-cyclopropylpyrrolidin-3-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5649464.png)
![ethyl 2-[(2,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5649486.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl}-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5649507.png)
